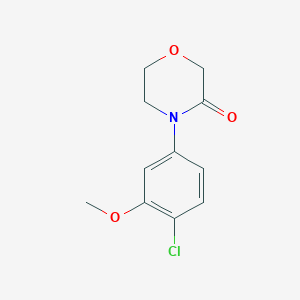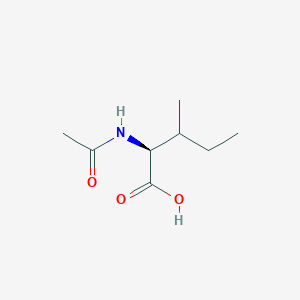![molecular formula C19H12FN3O6S2 B12443090 2-(4-Fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonyl-2-pyrrolyl]-2-propenenitrile](/img/structure/B12443090.png)
2-(4-Fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonyl-2-pyrrolyl]-2-propenenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of AMZ30 involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the reactions .
Industrial Production Methods
While detailed industrial production methods for AMZ30 are not widely documented, the compound is generally synthesized in research laboratories under controlled conditions. The process involves precise measurements and handling of reagents to ensure high purity and yield .
化学反应分析
Types of Reactions
AMZ30 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the nitrophenyl group, leading to different derivatives.
Substitution: The sulfonyl and acrylonitrile groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents used in the reactions involving AMZ30 include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or other reduced derivatives .
科学研究应用
AMZ30 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the inhibition of PME-1 and its effects on protein phosphatase 2A (PP2A) methylation.
Biology: Helps in understanding the role of PME-1 in cellular processes and its impact on cell signaling pathways.
Medicine: Investigated for its potential therapeutic applications in diseases where PME-1 and PP2A play a role, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new inhibitors and chemical probes for research and drug discovery .
作用机制
AMZ30 exerts its effects by selectively and irreversibly inhibiting PME-1. This inhibition leads to a reduction in the demethylated form of PP2A and an increase in the methylated form. The compound achieves this by binding covalently to the active site of PME-1, preventing its interaction with PP2A. This mechanism is crucial for studying the regulation of PP2A methylation and its downstream effects on cellular functions .
相似化合物的比较
Similar Compounds
AMZ31: Another inhibitor of PME-1 with a slightly different chemical structure.
AMZ32: A compound with similar inhibitory effects but different selectivity and potency.
AMZ33: A related compound used in similar research applications
Uniqueness of AMZ30
AMZ30 is unique due to its high selectivity and potency as a PME-1 inhibitor. It has a 100-fold greater selectivity over other serine hydrolases, making it a valuable tool for studying PME-1-specific pathways without off-target effects. This selectivity and potency distinguish AMZ30 from other similar compounds .
属性
分子式 |
C19H12FN3O6S2 |
|---|---|
分子量 |
461.4 g/mol |
IUPAC 名称 |
2-(4-fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonylpyrrol-2-yl]prop-2-enenitrile |
InChI |
InChI=1S/C19H12FN3O6S2/c20-14-6-8-17(9-7-14)30(26,27)19(13-21)11-15-4-2-10-22(15)31(28,29)18-5-1-3-16(12-18)23(24)25/h1-12H |
InChI 键 |
GUCUORSUHTZMBW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N2C=CC=C2C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Boc-3-([(4-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine](/img/structure/B12443010.png)
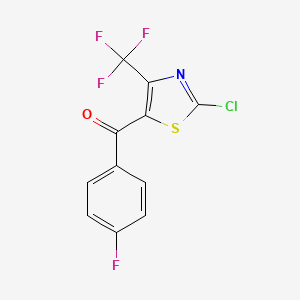
![4-[(phenoxyacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12443022.png)
![Di-tert-butyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B12443037.png)
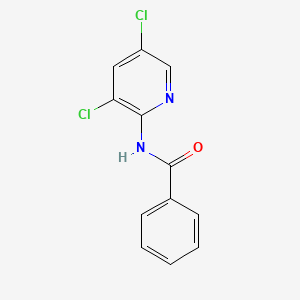
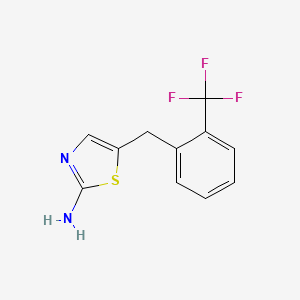
![6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12443042.png)
![sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12443044.png)
![Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate](/img/structure/B12443050.png)
![[9-Acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate](/img/structure/B12443071.png)
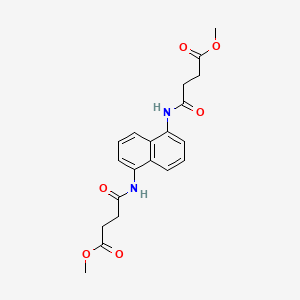
![1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B12443080.png)
